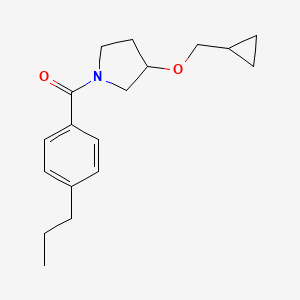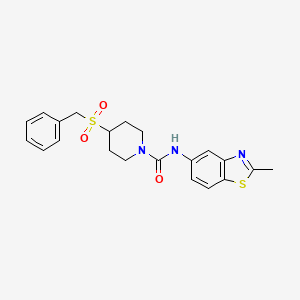
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine, also known as CPBP, is an organic compound composed of a cyclopropylmethoxy group, a 4-propylbenzoyl group, and a pyrrolidine ring. It is a versatile organic compound with a variety of applications in scientific research. CPBP can be synthesized in a laboratory setting and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine is not fully understood. However, it is believed that 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine acts as an agonist at the mu-opioid receptor. It has been shown to bind to the mu-opioid receptor and activate the receptor, leading to the release of endogenous opioid peptides. This activation of the mu-opioid receptor is thought to be responsible for the analgesic and sedative effects of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine.
Biochemical and Physiological Effects
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of endogenous opioid peptides, such as endorphins and enkephalins. It has also been shown to reduce pain and anxiety, as well as to have sedative effects. In addition, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize in a laboratory setting. Another advantage is that it is a versatile compound with a variety of applications in scientific research. However, it has some limitations. For example, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has a relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has a low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several possible future directions for 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine. One possibility is to use 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine in drug discovery and development. 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to identify new drugs and to study their mechanisms of action. In addition, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to study the pharmacokinetics and pharmacodynamics of drugs. Another possibility is to use 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine in molecular modeling. 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to study the structure-activity relationships of drugs and to design new drugs with improved efficacy and safety. Finally, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to study the biochemical and physiological effects of drugs.
Métodos De Síntesis
The synthesis of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine involves a two-step process. In the first step, a cyclopropylmethoxy group is attached to a 4-propylbenzoyl group. This reaction is catalyzed by a base such as potassium tert-butoxide. In the second step, a pyrrolidine ring is formed by the reaction of the cyclopropylmethoxy group and the 4-propylbenzoyl group. This reaction is catalyzed by an acid such as sulfuric acid. The overall synthesis of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine can be summarized as follows:
4-propylbenzoyl chloride + cyclopropylmethanol → 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine + potassium tert-butoxide
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine + sulfuric acid → 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine
Aplicaciones Científicas De Investigación
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and molecular modeling. It has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of lab experiments. 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has also been used to study the structure-activity relationships of drugs, as well as the pharmacokinetics and pharmacodynamics of drugs.
Propiedades
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-14-6-8-16(9-7-14)18(20)19-11-10-17(12-19)21-13-15-4-5-15/h6-9,15,17H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXOOFWGIOSJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6425986.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6425993.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6425998.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B6426003.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6426013.png)
![6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6426021.png)
![3-({1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6426025.png)
![2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B6426033.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6426041.png)
![3-{2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6426065.png)
![1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine](/img/structure/B6426066.png)


![2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B6426099.png)